molecular formula C10H8N4O2 B15250440 6-Nitroquinoline-2-carboximidamide

6-Nitroquinoline-2-carboximidamide

Cat. No.: B15250440
M. Wt: 216.20 g/mol
InChI Key: NMSYEVPFDZRIGR-UHFFFAOYSA-N
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Description

6-Nitroquinoline-2-carboximidamide is a nitrogen-containing heterocyclic compound It is a derivative of quinoline, which is a fundamental structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroquinoline-2-carboximidamide typically involves the nitration of quinoline derivatives followed by the introduction of the carboximidamide group. One common method is the nitration of quinoline using nitric acid and sulfuric acid to introduce the nitro group at the 6-position. This is followed by the reaction with cyanamide or its derivatives to form the carboximidamide group.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure safety and efficiency. The subsequent introduction of the carboximidamide group can be achieved using automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Nitroquinoline-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

    Reduction: 6-Aminoquinoline-2-carboximidamide.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Nitroquinoline-2-carboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe in studying enzyme activities and interactions due to its ability to form stable complexes with metal ions.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Nitroquinoline-2-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the carboximidamide group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    6-Nitroquinoline: Lacks the carboximidamide group but shares the nitroquinoline core.

    2-Aminoquinoline: Contains an amino group instead of a nitro group.

    Quinoline-2-carboximidamide: Lacks the nitro group but contains the carboximidamide moiety.

Uniqueness: 6-Nitroquinoline-2-carboximidamide is unique due to the presence of both the nitro and carboximidamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

6-nitroquinoline-2-carboximidamide

InChI

InChI=1S/C10H8N4O2/c11-10(12)9-3-1-6-5-7(14(15)16)2-4-8(6)13-9/h1-5H,(H3,11,12)

InChI Key

NMSYEVPFDZRIGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=N)N)C=C1[N+](=O)[O-]

Origin of Product

United States

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